molecular formula C16H10N2O4 B12806846 8-Quinolinol, 7-nitro-, benzoate (ester) CAS No. 29006-99-3

8-Quinolinol, 7-nitro-, benzoate (ester)

Cat. No.: B12806846
CAS No.: 29006-99-3
M. Wt: 294.26 g/mol
InChI Key: IPSCMQIWSNSBST-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is (7-nitroquinolin-8-yl) benzoate , reflecting its core quinoline structure modified at the 7- and 8-positions. The molecular formula $$ \text{C}{16}\text{H}{10}\text{N}{2}\text{O}{4} $$ corresponds to a fused bicyclic system comprising a benzene ring fused to a pyridine ring, with additional functional groups altering its reactivity (Table 1).

Table 1: Key Chemical Properties

Property Value
Molecular Formula $$ \text{C}{16}\text{H}{10}\text{N}{2}\text{O}{4} $$
Molecular Weight 294.26 g/mol
CAS Registry Number 1234423-98-3
IUPAC Name (7-Nitroquinolin-8-yl) benzoate

The nitro group at position 7 acts as a strong electron-withdrawing group, polarizing the quinoline ring and enhancing electrophilic substitution reactivity. The benzoate ester at position 8 introduces steric bulk and modulates solubility, enabling tailored applications in hydrophobic matrices. Spectroscopic characterization, including Fourier Transform Infrared Spectroscopy (FTIR), confirms the presence of nitro ($$ \text{NO}_{2} $$) and ester ($$ \text{C=O} $$) functional groups, with absorption bands at 1520–1350 cm$$^{-1}$$ and 1720–1700 cm$$^{-1}$$, respectively.

Historical Context and Discovery

The development of 8-quinolinol derivatives traces back to early 20th-century investigations into hydroxyquinolines as antimicrobial agents. The introduction of nitro groups into this framework emerged during mid-20th-century efforts to enhance the bioactivity of quinoline-based compounds. While the exact discovery timeline of 8-quinolinol, 7-nitro-, benzoate (ester) remains undocumented, its synthesis aligns with advancements in regioselective nitration and esterification methodologies. Modern continuous flow reactors and automated temperature control systems have optimized its production, achieving yields exceeding 80% under controlled conditions.

Significance in Organic Chemistry and Materials Science

This compound’s dual functionality—combining a nitro group’s electrophilicity with an ester’s hydrolytic lability—renders it a multipurpose reagent. Key applications include:

  • Coordination Chemistry : The quinoline nitrogen and nitro oxygen serve as donor atoms, forming stable complexes with transition metals such as copper and iron. These complexes exhibit catalytic activity in oxidation reactions and potential use in sensor technologies.
  • Prodrug Design : The benzoate ester acts as a hydrolyzable prodrug moiety, releasing bioactive 8-hydroxy-7-nitroquinoline under physiological conditions. This property is exploited in antimicrobial formulations targeting resistant pathogens.
  • Materials Synthesis : Incorporation into polymer matrices enhances UV stability and antimicrobial properties, making it suitable for coatings and packaging materials.

Table 2: Synthetic Routes and Conditions

Step Reaction Type Reagents/Conditions Key Intermediate
1 Nitration $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0–5°C 7-Nitro-8-hydroxyquinoline
2 Esterification Benzoyl chloride, pyridine, 60°C Target compound

The nitro group’s meta-directing effect ensures regioselectivity during nitration, while esterification under mild conditions preserves the quinoline ring’s integrity. Comparative studies with halogenated analogs, such as 7-nitroquinolin-8-yl 2-iodobenzoate (CAS 29007-08-7), highlight the role of substituents in tuning solubility and reactivity.

Properties

CAS No.

29006-99-3

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) benzoate

InChI

InChI=1S/C16H10N2O4/c19-16(12-5-2-1-3-6-12)22-15-13(18(20)21)9-8-11-7-4-10-17-14(11)15/h1-10H

InChI Key

IPSCMQIWSNSBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 7-nitro-, benzoate (ester) typically involves the nitration of 8-quinolinol followed by esterification with benzoic acid. The nitration reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .

The esterification process involves reacting the nitrated 8-quinolinol with benzoic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of 8-Quinolinol, 7-nitro-, benzoate (ester) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pressure control ensures the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 7-nitro-, benzoate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinol, 7-nitro-, benzoate (ester) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to bind to metal ions and act as a chelating agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Quinolinol, 7-nitro-, benzoate (ester) involves its ability to interact with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The ester group allows the compound to act as a prodrug, releasing the active quinoline derivative upon hydrolysis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues of 8-Quinolinol, 7-Nitro-, Benzoate (Ester)

Compound Name Substituents Molecular Formula Key Properties Reference
8-Quinolinol, 7-nitro-, benzoate (ester) 7-NO₂, 8-OBz C₂₃H₁₆N₂O₅ Enhanced cytotoxicity; nitro group modifies redox activity
8-Quinolinol benzoate 8-OBz C₁₆H₁₁NO₂ Moderate cytotoxicity; emits toxic NOx upon decomposition
5,7-Dibromo-2-methyl-8-benzoate 5,7-Br, 2-CH₃, 8-OBz C₁₇H₁₁Br₂NO₂ Antifungal activity; bromine substituents increase steric hindrance
8-Nitroquinoline 8-NO₂ C₉H₆N₂O₂ Base structure; planar geometry with antimicrobial properties
8-Quinolinol phenylcarbamate 8-O(CO)NHPh C₁₆H₁₂N₂O₂ Carbamate group reduces lipophilicity; lower cytotoxicity

Cytotoxicity

  • 8-Quinolinol, 7-nitro-, benzoate (ester) exhibits higher cytotoxicity than its non-nitro analogues (e.g., 8-quinolinol benzoate) due to the electron-withdrawing nitro group, which may enhance interactions with cellular targets like proteasomes or DNA .
  • 8-Thioester and 8-ester quinoline derivatives (e.g., 5,7-dibromo-2-methyl-8-benzoate) show superior cytotoxicity compared to 8-amide derivatives, likely due to improved membrane permeability from ester linkages .

Antifungal Activity

  • Halogenated analogues (e.g., 5-chloro- or 7-bromo-8-quinolinol) demonstrate potent fungitoxicity via mechanisms distinct from the parent 8-quinolinol. The nitro group in 7-nitro-8-benzoate may similarly disrupt fungal metalloenzymes or redox balance .
  • 5,7-Dibromo-2-methyl-8-benzoate (Brobenzoxaldine) is used commercially as an antifungal agent, highlighting the importance of halogen substituents in bioactivity .

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